N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine
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Overview
Description
Preparation Methods
The synthesis of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves several steps. One common method includes the reaction of 4-(2,2,2-trifluoroethoxy)phenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: This compound is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, making it useful in medicinal chemistry.
Comparison with Similar Compounds
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can be compared with other similar compounds such as:
- N-Boc-4-(2,2,2-trifluoroethoxy)aniline
- N-Boc-4-(2,2,2-trifluoroethoxy)benzylamine
These compounds share similar structural features but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C15H20F3NO3 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(20)19-9-8-11-4-6-12(7-5-11)21-10-15(16,17)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
ZLJGXLWREKZZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
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